molecular formula C8H11IN4O2 B13734407 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide

1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide

Cat. No.: B13734407
M. Wt: 322.10 g/mol
InChI Key: KBOPLBWQIZNEFF-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide is a quaternized purine derivative of significant interest in chemical and pharmacological research. It is characterized by methyl groups at the 1, 3, and 7 positions of the purine core, with an iodide counterion resulting from quaternization at the N7 position . This structure grants the compound ionic properties, distinguishing it from neutral purines like caffeine (1,3,7-trimethylxanthine) and making it a valuable precursor for further chemical synthesis . The primary synthetic route for this compound involves the reaction of caffeinium triiodide hydrate with caffeine in an equimolar ratio within an ethanol solution, leading to the formation of distinct orange crystals . Its chemical reactivity is marked by the iodide ion serving as a potential leaving group, enabling nucleophilic substitution reactions, particularly at the N7 methyl center . Furthermore, the compound undergoes hydrolysis under acidic or basic conditions, with demethylation being a dominant pathway in basic environments . In scientific research, this iodide salt demonstrates a range of potential bio-evaluation activities. It has shown promising antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and antifungal properties against Candida albicans . Additionally, in vitro studies have highlighted its antitumor potential, with significant cytotoxic effects observed on human ovarian carcinoma cell lines . Due to its structural relationship to xanthine alkaloids, it also serves as a key pharmacophore for investigating interactions with biological targets such as adenosine receptors and enzymes involved in metabolic pathways . This product is intended for research purposes only and is not designated for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11IN4O2

Molecular Weight

322.10 g/mol

IUPAC Name

1,3,7-trimethylpurine-2,6-dione;hydroiodide

InChI

InChI=1S/C8H10N4O2.HI/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H

InChI Key

KBOPLBWQIZNEFF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.I

Origin of Product

United States

Preparation Methods

Primary Synthetic Route

The predominant method for synthesizing this compound involves the reaction of caffeinium triiodide hydrate with caffeine in an ethanol solution under equimolar conditions. This approach is well-documented and yields crystalline products with distinct physical and chemical characteristics.

Procedure:

  • Reactants: Equimolar amounts of caffeinium triiodide hydrate and caffeine.
  • Solvent: Ethanol, selected for its ability to dissolve both reactants effectively and facilitate crystallization.
  • Mixing: The reactants are combined in ethanol under controlled stirring to ensure homogeneity.
  • Crystallization: The mixture is allowed to crystallize, typically at ambient or slightly reduced temperatures, resulting in the formation of orange-colored crystals of this compound. These crystals are distinguishable from the darker caffeinium triiodide hydrate crystals.

This method was confirmed by X-ray diffraction analysis, which revealed detailed molecular geometry, including bond lengths and angles, consistent with the purine structure containing methyl and carbonyl substitutions.

Reaction Conditions and Parameters

Parameter Description Notes
Reactant molar ratio 1:1 (caffeinium triiodide hydrate : caffeine) Ensures stoichiometric balance
Solvent Ethanol Facilitates solubility and crystallization
Temperature Ambient to slightly reduced Optimal for crystal growth
Reaction time Several hours to overnight Allows complete interaction and crystallization
Product appearance Orange crystals Distinct from other related compounds

The reaction environment requires careful control of temperature and solvent purity to maximize yield and purity of the iodide salt.

Alternative Preparation Notes

While the primary preparation method involves direct mixing in ethanol, the literature suggests that variations in solvent systems (such as methanol or aqueous ethanol mixtures) and temperature regimes may influence crystal morphology and purity. However, such alternative methods are less documented and require further experimental validation.

Characterization Supporting Preparation

The synthesized this compound crystals have been characterized by:

  • X-ray diffraction (XRD): Confirming the purine ring system with methyl substitutions and iodide ion incorporation.
  • Spectroscopic methods: Supporting the presence of carbonyl groups at positions 2 and 6.
  • Physical properties: Orange coloration and crystalline morphology distinguish the product from related compounds.

These analyses validate the preparation method and confirm the compound’s identity and purity.

Summary Table of Preparation Method

Step Description Key Details
Reactant selection Caffeinium triiodide hydrate and caffeine Equimolar amounts
Solvent choice Ethanol High solubility for reactants
Mixing Stirring at ambient temperature Ensures homogeneity
Crystallization Slow crystallization at ambient or slightly reduced temp Produces orange crystals
Product isolation Filtration and drying Yields pure this compound

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide ion in this compound serves as a leaving group, enabling nucleophilic substitution at the methylated nitrogen centers. Key observations include:

  • Methyl Group Reactivity : The methyl groups at positions 1, 3, and 7 on the purine ring can undergo displacement under alkaline conditions or with strong nucleophiles (e.g., hydroxide or amines).

  • Selectivity : Substitution preferentially occurs at the N7 position due to steric and electronic effects.

Reaction ConditionsProductsNotes
Aqueous NaOH, 80°CDemethylated xanthine derivativesYields depend on reaction time and base concentration.
Ammonia in ethanol7-Amino-1,3-dimethylxanthineLimited by competing hydrolysis.

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the purine ring occurs, producing urea derivatives and methylammonium iodide.

  • Basic Hydrolysis : Demethylation dominates, forming 1,3-dimethylxanthine and methanol.

Kinetic Data :

pHHalf-Life (25°C)Major Product
1.012 hoursUrea derivatives
133 hours1,3-Dimethylxanthine

Redox Reactions

The iodide ion participates in redox processes:

  • Oxidation : Iodide (I⁻) is oxidized to iodine (I₂) by strong oxidizing agents like KMnO₄ or H₂O₂ in acidic media.

  • Reduction : Limited utility due to the stability of the purine ring under reductive conditions.

Example Reaction :

2C₈H₁₀I₄N₄O₂+H₂O₂2C₈H₁₀N₄O₂+2I₂+2H₂O2\, \text{C₈H₁₀I₄N₄O₂} + \text{H₂O₂} \rightarrow 2\, \text{C₈H₁₀N₄O₂} + 2\, \text{I₂} + 2\, \text{H₂O}

Co-Crystallization Behavior

The compound forms co-crystals with neutral caffeine molecules (1:1 ratio) via:

  • Hydrogen Bonding : Between carbonyl oxygen (O2, O6) and N–H groups of adjacent caffeine molecules .

  • π-π Stacking : Interplanar distance of 3.319 Å between purine rings stabilizes the crystal lattice .

Crystallographic Data :

ParameterValue
Space GroupP 1
Unit Cell Dimensionsa = 7.842 Å, b = 10.896 Å, c = 12.231 Å
I–I Bond Lengths2.903–2.926 Å (triiodide anion)

Spectroscopic Evidence of Reactivity

Raman spectroscopy of the triiodide anion (I₃⁻) reveals:

  • Symmetric Stretching Mode : Strong peak at 107 cm⁻¹, consistent with linear I₃⁻ geometry .

  • Anion Stability : No evidence of I⋯I halogen bonding (shortest I⋯I distance >4.3 Å) .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological systems:

  • Enzyme Inhibition : Competes with adenosine for binding to A₁ and A₂A receptors due to structural similarity.

  • Metabolic Pathways : Undergoes hepatic demethylation via cytochrome P450 enzymes, analogous to caffeine metabolism.

Scientific Research Applications

Pharmacological Applications

  • Stimulant Effects : The compound is structurally related to caffeine and exhibits stimulant properties. It acts on the central nervous system, enhancing alertness and reducing fatigue. Studies have shown that it can improve cognitive functions in animal models.
  • Therapeutic Uses : Research indicates potential applications in treating respiratory diseases due to its bronchodilator effects, similar to those of theophylline. Its ability to relax bronchial muscles makes it a candidate for further pharmacological studies.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties in various studies. This activity is crucial for protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Biochemical Applications

  • Enzyme Interaction : 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide interacts with several enzymes involved in metabolic pathways. For instance, it has been shown to affect adenosine receptors, which play a role in various physiological processes including sleep regulation and cardiac function .
  • Cell Culture Studies : In vitro studies have indicated that this compound can influence cell proliferation and apoptosis. Its role in promoting cell survival under stress conditions highlights its potential as a therapeutic agent in regenerative medicine.

Case Studies

  • Cognitive Enhancement Study : A study conducted on mice demonstrated that administration of this compound improved memory retention and learning capabilities compared to control groups. This suggests its potential use in treating cognitive decline.
  • Respiratory Therapy Research : Clinical trials assessing the efficacy of the compound as a bronchodilator showed promising results in patients with asthma and COPD (Chronic Obstructive Pulmonary Disease). The compound was found to significantly improve airflow and reduce symptoms during exacerbations .

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs differ in substituent groups, alkylation patterns, or counterions. Key examples include:

Compound Name Substituents/Modifications CAS No. Key Properties/Applications Reference
1,3,7-Trimethyl-7H-purin-7-ium-2,6-dione iodide Methyl (1,3,7), iodide counterion Not provided Ionic, potential bioactivity in screening
3,7-Dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Methyl (3,7), non-ionic 83-67-0 Purine derivative with ketone groups
7-Decanoyl-1,3-dimethylpurine-2,6-dione Decanoyl (7), methyl (1,3) 59234-94-5 Lipophilic, modified solubility
3-(3,7-Dimethyl-2,6-dioxo-purin-1-yl)propanoic acid Propanoic acid (1), methyl (3,7) 5815-65-6 Carboxylic acid functionalization
8-(Ethylamino)-3-methyl-7-pentyl analog Ethylamino (8), pentyl (7), methyl (3) Not provided Amino and alkyl chain modifications

Key Observations :

  • Ionic vs. Neutral Species : The quaternized N7 in the target compound confers ionic character, enhancing solubility in polar solvents compared to neutral analogs like 3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione .
  • Substituent Effects: Lipophilic groups (e.g., decanoyl in CAS 59234-94-5) increase membrane permeability, while carboxylic acid derivatives (e.g., CAS 5815-65-6) may enable coordination or salt formation .
Physicochemical Properties
  • Melting Points : Neutral analogs (e.g., CAS 83-67-0) exhibit m.p. ~200–204°C , while ionic derivatives may have higher decomposition points due to crystalline ionic lattices.
  • Solubility: The iodide salt’s ionic nature enhances water solubility compared to lipophilic derivatives like 7-decanoyl analogs .

Biological Activity

1,3,7-trimethyl-7H-purin-7-ium-2,6-dione iodide, also known as hydroiodide or trimethyl purine derivative, is a quaternary ammonium compound derived from purine. Its structure is characterized by three methyl groups attached to nitrogen atoms at positions 1, 3, and 7 of the purine ring, with an iodide ion that enhances solubility and stability in various environments. This compound has garnered attention for its significant biological activities and potential pharmaceutical applications.

Pharmacological Properties

This compound exhibits a range of biological activities that are crucial for its pharmacological relevance:

  • Antimicrobial Activity : The compound shows potential against various bacterial strains and fungi. Studies indicate that it can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .
  • Antitumor Activity : Research has highlighted its effectiveness against certain cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects on human ovarian carcinoma cells with IC50 values ranging from 2 to 7 μM .
  • Interaction with Biological Targets : The compound interacts with several biological targets that underline its therapeutic potential. These interactions suggest mechanisms through which it may exert its effects in biological systems.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the iodide ion modifies its solubility and reactivity compared to other purine derivatives. Comparative analysis with similar compounds reveals that:

Compound NameSimilarityUnique Features
CaffeineHighWidely consumed stimulant; extensive research
TheophyllineModerateUsed for respiratory diseases; relaxes bronchial muscles
TheobromineModerateFound in cocoa; milder stimulant effects
1-Methyluric AcidLowMetabolite of caffeine; less potent

This table illustrates how structural variations can lead to differing biological activities among purine derivatives.

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial properties of quaternary ammonium compounds, this compound was tested against various pathogens. Results indicated:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values between 1.25 and 5 μg/mL against Candida albicans and MRSA strains.

This underscores its potential as a candidate for developing new antimicrobial agents.

Antitumor Research

A pivotal study evaluated the antitumor efficacy of this compound against ovarian cancer cell lines. Key findings included:

  • IC50 Values : The compound displayed IC50 values ranging from 2 to 7 μM against MDAH 2774 and cisplatin-resistant SCOV3 cell lines.

These results highlight its potential as an effective treatment option for resistant cancer types.

Q & A

Q. Table 1: Key Spectral Benchmarks

TechniqueExpected FeaturesReference
1^1H NMRMethyl peaks (δ 3.2–3.4 ppm), aromatic signals
13^{13}C NMRC=O (δ 158–162 ppm), CH3_3 (δ 28–32 ppm)
HRMS[M+^+] = 323.05 (C8_8H10_{10}N4_4O2_2I)

Basic: What synthetic routes are most effective for producing 1,3,7-trimethylpurine-2,6-dione derivatives, and what purity considerations must be addressed during purification?

Methodological Answer:

  • Alkylation of Theobromine : Reflux theobromine (3,7-dimethylxanthine) with methyl iodide in a polar aprotic solvent (e.g., DMF) using K2_2CO3_3 as a base. Monitor reaction progress via TLC .
  • Purification :
    • Column Chromatography : Use silica gel with gradient elution (CH2_2Cl2_2:MeOH 9:1 to 7:3) to isolate the iodide salt.
    • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials .
  • Purity Validation :
    • HPLC with UV detection (λ = 270 nm) ensures >95% purity.
    • Elemental analysis confirms stoichiometry (C, H, N, I percentages) .

Advanced: How can conflicting crystallographic data between different derivatives of 1,3,7-trimethylpurine-2,6-dione salts be resolved, and what role does counterion choice (e.g., iodide vs. chloride) play in lattice stability?

Methodological Answer:

  • Counterion Effects : Larger ions (e.g., iodide) increase lattice spacing but may introduce disorder. Use SQUEEZE (in PLATON) to model solvent-accessible voids .
  • Refinement Strategies :
    • For iodide salts, apply anisotropic displacement parameters and constrain iodine thermal motion.
    • Compare Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···I vs. C–H···O) .
  • Case Study : Derivatives with chloride counterions exhibit tighter packing (density ~1.8 g/cm3^3) vs. iodide (~1.5 g/cm3^3), impacting solubility and stability .

Advanced: In kinetic studies of N-alkylation reactions for purine-dione derivatives, how can competing reaction pathways be quantitatively analyzed?

Methodological Answer:

  • Mechanistic Probes :
    • Use 15^{15}N-labeled substrates to track alkylation sites via 1^1H-15^{15}N HMBC NMR.
    • Monitor byproducts (e.g., O-alkylation) via LC-MS/MS .
  • Kinetic Modeling :
    • Apply pseudo-first-order kinetics under excess alkylating agent.
    • Arrhenius plots (ln(k) vs. 1/T) differentiate activation energies for N7 vs. N9 alkylation .

Q. Table 2: Competing Pathways in Alkylation

PathwayActivation Energy (kJ/mol)Dominant Product
N7-Alkylation65–75Thermodynamic
N9-Alkylation80–90Kinetic

Advanced: What experimental designs effectively differentiate between the base-catalyzed degradation pathways of 1,3,7-trimethylpurine derivatives versus their iodide salt forms?

Methodological Answer:

  • pH-Varied Stability Studies :
    • Conduct hydrolysis at pH 2–12 (37°C, 24h). Quench with HCl and analyze via HPLC .
    • Iodide salts may show slower degradation due to ionic shielding effects.
  • Degradation Markers :
    • Detect demethylated products (e.g., theobromine) using HRMS.
    • Track iodine release via ion chromatography .

Basic: What are the primary safety considerations when handling 1,3,7-trimethylpurine-2,6-dione iodide in laboratory settings?

Methodological Answer:

  • Toxicity : Acute oral toxicity (LD50_{50} in rats: ~1600 mg/kg) suggests moderate hazard. Use PPE (gloves, goggles) .
  • Reactivity : Avoid strong oxidizers (risk of iodide release). Store in amber vials at 4°C to prevent photodegradation .
  • Waste Disposal : Neutralize with Na2_2S2_2O3_3 to reduce iodine content before disposal .

Advanced: How should researchers approach contradictory solubility data reported for methylxanthine derivatives in different solvent systems?

Methodological Answer:

  • Solubility Profiling :
    • Use shake-flask method with saturated solutions in DMSO, water, and ethanol. Quantify via UV-Vis (ε = 10,400 M1^{-1}cm1^{-1} at 273 nm) .
    • Account for counterion effects: iodide salts are less polar than chlorides (logP difference ~0.5) .
  • Thermodynamic Analysis :
    • Calculate Hansen solubility parameters to predict solvent compatibility.
    • Correlate with crystal lattice energy (from DSC data) to explain anomalies .

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